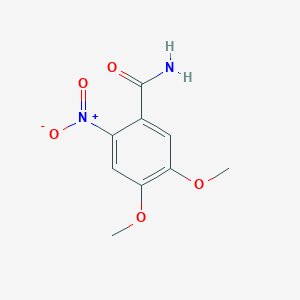

4,5-Dimethoxy-2-nitrobenzamide

Description

Structure

3D Structure

Properties

IUPAC Name |

4,5-dimethoxy-2-nitrobenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O5/c1-15-7-3-5(9(10)12)6(11(13)14)4-8(7)16-2/h3-4H,1-2H3,(H2,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSBGGQRDBYVDSC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C(=C1)C(=O)N)[N+](=O)[O-])OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90371195 | |

| Record name | 4,5-dimethoxy-2-nitrobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90371195 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4959-60-8 | |

| Record name | 4,5-dimethoxy-2-nitrobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90371195 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

4,5-Dimethoxy-2-nitrobenzamide chemical properties

An In-depth Technical Guide to the Chemical Properties of 4,5-Dimethoxy-2-nitrobenzamide

Authored by a Senior Application Scientist

Foreword: This document provides a comprehensive technical overview of 4,5-Dimethoxy-2-nitrobenzamide, a compound of significant interest in synthetic and medicinal chemistry. Our exploration moves beyond a simple recitation of data, delving into the causality behind its chemical behavior, the logic of its synthetic pathways, and its potential as a versatile molecular scaffold. This guide is intended for researchers, scientists, and drug development professionals who require a deep, functional understanding of this molecule.

Molecular Overview and Physicochemical Profile

4,5-Dimethoxy-2-nitrobenzamide is an aromatic organic compound built upon a benzene ring scaffold.[1] Its structure is distinguished by the strategic placement of four functional groups: two methoxy groups (-OCH₃) at positions 4 and 5, a nitro group (-NO₂) at position 2, and a primary amide group (-CONH₂) at position 1. This specific arrangement of electron-donating methoxy groups and the strongly electron-withdrawing nitro group creates a unique electronic environment that dictates the molecule's reactivity and potential applications.[1]

The presence of the polar amide and nitro groups, combined with the methoxy substituents, suggests moderate stability under standard conditions and enhanced solubility in common organic solvents.[1] It is typically supplied as a faint brown crystalline powder.[1]

Structural and Physical Data Summary

| Property | Value | Source(s) |

| CAS Number | 4959-60-8 | [1] |

| Molecular Formula | C₉H₁₀N₂O₅ | [1] |

| Molecular Weight | 226.19 g/mol | [1] |

| Appearance | Faint brown crystalline powder | [1] |

| Melting Point | 189-192 °C | |

| Synonyms | 3,4-Dimethoxy-6-nitrobenzamide, 2-Carbamoyl-4,5-dimethoxynitrobenzene | [1] |

| SMILES | COc1cc(c(cc1OC)N(=O)=O)C(=O)N | [1] |

| InChI | InChI=1/C9H10N2O5/c1-15-7-3-5(9(10)12)6(11(13)14)4-8(7)16-2/h3-4H,1-2H3,(H2,10,12) | [1] |

graph Chemical_Structure { layout=neato; node [shape=plaintext]; edge [style=bold];// Benzene Ring C1 -- C2 [len=1.5]; C2 -- C3 [len=1.5]; C3 -- C4 [len=1.5]; C4 -- C5 [len=1.5]; C5 -- C6 [len=1.5]; C6 -- C1 [len=1.5];

// Aromatic Bonds (simplified) node [shape=point, width=0]; center; center -- C1 [style=invis]; center -- C2 [style=invis]; center -- C3 [style=invis]; center -- C4 [style=invis]; center -- C5 [style=invis]; center -- C6 [style=invis];

// Substituents C1 -- N1 [label=" C(=O)NH₂", len=2.0, fontcolor="#202124"]; C2 -- N2 [label=" NO₂", len=1.8, fontcolor="#202124"]; C4 -- O1 [label=" OCH₃", len=2.0, fontcolor="#202124"]; C5 -- O2 [label=" OCH₃", len=2.0, fontcolor="#202124"];

// Atom Labels C1 [label="C"]; C2 [label="C"]; C3 [label="C-H"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C-H"]; }

Caption: Chemical structure of 4,5-Dimethoxy-2-nitrobenzamide.

Spectroscopic Signature Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to each type of hydrogen atom.

-

Aromatic Protons: Two singlets are anticipated in the downfield region (typically δ 7.0-8.0 ppm), corresponding to the protons at C3 and C6 of the benzene ring. Their exact chemical shift will be influenced by the electronic effects of the adjacent substituents.

-

Amide Protons (-CONH₂): A broad signal, often integrating to two protons, is expected. Its chemical shift can vary widely (δ 5.5-8.5 ppm) depending on solvent and concentration, and it may exchange with D₂O.

-

Methoxy Protons (-OCH₃): Two sharp singlets, each integrating to three protons, are expected in the upfield region (typically δ 3.8-4.1 ppm).

-

-

¹³C NMR: The carbon NMR spectrum will reflect the non-equivalent carbons in the molecule. Key expected signals include the amide carbonyl carbon (δ 165-170 ppm), aromatic carbons attached to oxygen (δ 140-160 ppm), aromatic carbons attached to the nitro and amide groups, and the two methoxy carbons (δ 55-60 ppm).

Vibrational Spectroscopy (IR & Raman)

Infrared and Raman spectroscopy are powerful tools for confirming the presence of the key functional groups.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Expected Intensity |

| Amide (N-H) | Stretching | 3400-3200 | Strong, Broad |

| Aromatic (C-H) | Stretching | >3000 | Medium |

| Amide (C=O) | Stretching (Amide I) | 1650-1680 | Very Strong |

| Amide (N-H) | Bending (Amide II) | 1600-1640 | Strong |

| Aromatic (C=C) | Stretching | 1400-1600 | Medium to Strong |

| Nitro (NO₂) | Asymmetric Stretching | 1500-1570 | Very Strong |

| Nitro (NO₂) | Symmetric Stretching | 1300-1370 | Strong |

| Methoxy (C-O) | Asymmetric Stretching | 1200-1275 | Strong |

This table is based on established vibrational frequencies for these functional groups and data for related compounds.[2]

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and provides structural information through fragmentation analysis. For 4,5-Dimethoxy-2-nitrobenzamide (C₉H₁₀N₂O₅), the expected monoisotopic mass is approximately 226.059 g/mol . High-resolution mass spectrometry (HRMS) would confirm this elemental composition. Common fragmentation pathways in Electron Ionization (EI) MS would likely involve the loss of the amide group (-NH₂) or the nitro group (-NO₂), leading to characteristic fragment ions.[2]

Synthesis and Chemical Reactivity

Plausible Synthetic Pathway

While a specific, peer-reviewed synthesis for 4,5-Dimethoxy-2-nitrobenzamide is not detailed in the provided search results, a robust and chemically sound pathway can be constructed from its logical precursor, 4,5-Dimethoxy-2-nitrobenzoic acid. The synthesis of this acid is well-documented, starting from commercially available materials like 3,4-dimethoxybenzaldehyde.[4][5]

Sources

Introduction: The Significance of 4,5-Dimethoxy-2-nitrobenzamide

An In-depth Technical Guide to the Synthesis of 4,5-Dimethoxy-2-nitrobenzamide

4,5-Dimethoxy-2-nitrobenzamide is an organic compound characterized by a benzene ring substituted with two methoxy groups, a nitro group, and an amide functional group.[1] While not a final drug product itself, it serves as a crucial intermediate and versatile building block in the synthesis of more complex molecules, particularly within the pharmaceutical and fine chemical industries.[1][2] The presence of the electron-withdrawing nitro group and the amide functionality provides reactive sites for further chemical transformations, making it a valuable precursor for developing novel compounds, including nitrogen heterocycles used in pharmaceuticals and pesticides.[2] This guide provides a detailed examination of the prevailing synthetic protocols for its preparation, focusing on the underlying chemical principles, procedural details, and analytical validation.

Core Synthetic Strategy: Activating the Carboxylic Acid Precursor

The most direct and widely employed synthetic route to 4,5-Dimethoxy-2-nitrobenzamide begins with its corresponding carboxylic acid, 4,5-Dimethoxy-2-nitrobenzoic acid.[3] A common challenge in organic synthesis is the direct reaction of a carboxylic acid with an amine (or ammonia for a primary amide). This is because the acidic proton of the carboxylic acid and the basic amine readily engage in an acid-base reaction to form a thermodynamically stable ammonium carboxylate salt.[4][5] While this salt can be dehydrated to the amide at high temperatures (often >100 °C), these conditions are not suitable for many complex molecules.[4]

To circumvent this, a more efficient strategy involves "activating" the carboxylic acid. This process converts the hydroxyl (-OH) group, a poor leaving group, into a highly reactive species that is more susceptible to nucleophilic attack. The most common activation method is the conversion of the carboxylic acid into an acyl chloride.[6][7] This highly electrophilic intermediate readily reacts with ammonia to form the desired amide under mild conditions.

Primary Synthesis Protocol: Two-Step Conversion via Acyl Chloride Intermediate

This robust, two-step method is the cornerstone for synthesizing 4,5-Dimethoxy-2-nitrobenzamide. It involves the initial formation of an acyl chloride followed by amidation.

Step 1: Synthesis of 4,5-Dimethoxy-2-nitrobenzoyl chloride

The conversion of the carboxylic acid to its acyl chloride is efficiently achieved using thionyl chloride (SOCl₂).[6][8][9]

Causality and Mechanism: Thionyl chloride is an exemplary reagent for this transformation. The reaction mechanism begins with the nucleophilic attack of the carboxylic acid's hydroxyl group on the electrophilic sulfur atom of SOCl₂. A subsequent cascade of steps results in the formation of the acyl chloride along with sulfur dioxide (SO₂) and hydrogen chloride (HCl) gas.[6] The evolution of these gaseous byproducts is entropically favorable and drives the reaction to completion according to Le Châtelier's principle. The reaction is often catalyzed by a small amount of N,N-dimethylformamide (DMF).[6]

// Nodes start [label="4,5-Dimethoxy-2-nitrobenzoic Acid\n+ Thionyl Chloride (SOCl₂)", fillcolor="#F1F3F4"]; intermediate1 [label="Nucleophilic Attack\non Sulfur", shape=ellipse, fillcolor="#FBBC05"]; intermediate2 [label="Formation of\nChlorosulfite Intermediate", fillcolor="#FBBC05"]; intermediate3 [label="Nucleophilic Acyl Substitution\n(Cl⁻ attacks Carbonyl)", fillcolor="#FBBC05"]; product [label="4,5-Dimethoxy-2-nitrobenzoyl Chloride", fillcolor="#34A853", fontcolor="#FFFFFF"]; byproducts [label="Gaseous Byproducts\n(SO₂ + HCl)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges start -> intermediate1 [label="Catalyst: DMF"]; intermediate1 -> intermediate2; intermediate2 -> intermediate3 [label="Release of Cl⁻"]; intermediate3 -> product [label="Intermediate Collapse"]; intermediate3 -> byproducts [style=dashed]; }

Experimental Protocol:

-

To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4,5-Dimethoxy-2-nitrobenzoic acid (1.0 eq).

-

Under a fume hood, add an excess of thionyl chloride (SOCl₂, ~5-10 eq), which can act as both reagent and solvent. Alternatively, use an inert aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).[7][9]

-

Add a catalytic amount of N,N-dimethylformamide (DMF, ~1-2 drops).

-

Heat the mixture to reflux (typically 70-80°C) for 1-3 hours. The progress of the reaction can be monitored by the cessation of HCl and SO₂ gas evolution and confirmed by Thin-Layer Chromatography (TLC) by checking for the disappearance of the starting carboxylic acid.

-

After completion, allow the mixture to cool to room temperature.

-

Remove the excess thionyl chloride under reduced pressure (distillation). The resulting crude 4,5-dimethoxy-2-nitrobenzoyl chloride is a yellow solid or oil and is often used in the next step without further purification.[9]

Step 2: Amidation of 4,5-Dimethoxy-2-nitrobenzoyl chloride

The highly reactive acyl chloride is readily converted to the amide by reaction with ammonia.

Causality and Mechanism: The reaction of acyl chlorides with ammonia (or amines) is a classic nucleophilic acyl substitution.[] The reaction is typically very fast and highly exothermic.[] Two equivalents of ammonia are required: one acts as the nucleophile to attack the electrophilic carbonyl carbon, and the second acts as a base to neutralize the HCl byproduct, forming ammonium chloride.[11] In practice, a large excess of ammonia is used to ensure the reaction proceeds to completion. Cooling is critical to control the reaction rate and minimize potential side reactions.

Experimental Protocol:

-

Dissolve the crude 4,5-dimethoxy-2-nitrobenzoyl chloride from the previous step in a suitable aprotic solvent (e.g., DCM, THF, or ethyl acetate) in a flask.

-

Cool the solution in an ice-water bath to 0-5°C with vigorous stirring.

-

Slowly add concentrated aqueous ammonia (28-30% NH₃ solution) dropwise to the cooled solution. A voluminous white precipitate (a mixture of the product and ammonium chloride) will form immediately.

-

After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Continue stirring for an additional 1-2 hours to ensure the reaction is complete.

-

Isolate the solid product by vacuum filtration.

-

Wash the filter cake thoroughly with cold deionized water to remove the soluble ammonium chloride byproduct.

-

Wash the solid with a small amount of cold diethyl ether or ethanol to remove non-polar impurities.

-

Dry the resulting solid, 4,5-Dimethoxy-2-nitrobenzamide, under vacuum. For higher purity, the product can be recrystallized from a suitable solvent such as ethanol.

Data Summary: Two-Step Synthesis

| Parameter | Step 1: Acyl Chloride Formation | Step 2: Amidation |

| Starting Material | 4,5-Dimethoxy-2-nitrobenzoic acid | 4,5-Dimethoxy-2-nitrobenzoyl chloride |

| Primary Reagent(s) | Thionyl chloride (SOCl₂), cat. DMF | Concentrated Aqueous Ammonia (NH₃) |

| Solvent | SOCl₂ (neat) or DCM/THF | DCM, THF, or Ethyl Acetate |

| Temperature | Reflux (~70-80°C) | 0°C to Room Temperature |

| Typical Reaction Time | 1-3 hours | 1-2 hours |

| Typical Yield | >90% (crude) | 85-95% (from acyl chloride) |

Workflow Visualization

The overall synthetic process can be streamlined and visualized as a logical workflow from starting material to purified final product.

// Nodes start [label="Start: 4,5-Dimethoxy-2-nitrobenzoic Acid", fillcolor="#F1F3F4"]; process1 [label="Step 1: Activation\nReagents: SOCl₂, cat. DMF\nConditions: Reflux", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; intermediate [label="Intermediate: 4,5-Dimethoxy-2-nitrobenzoyl chloride", fillcolor="#FBBC05"]; process2 [label="Step 2: Amidation\nReagent: Conc. NH₃(aq)\nConditions: 0°C to RT", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; product_crude [label="Crude Product:\n4,5-Dimethoxy-2-nitrobenzamide", fillcolor="#EA4335", fontcolor="#FFFFFF"]; process3 [label="Purification\n(Filtration, Washing, Recrystallization)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; product_final [label="Final Product: Pure Amide", fillcolor="#FFFFFF", shape=Mdiamond];

// Edges start -> process1; process1 -> intermediate; intermediate -> process2; process2 -> product_crude; product_crude -> process3; process3 -> product_final; }

Synthesis of the Starting Material: 4,5-Dimethoxy-2-nitrobenzoic acid

The availability of high-purity starting material is critical for a successful synthesis. 4,5-Dimethoxy-2-nitrobenzoic acid is typically prepared via one of two primary routes:

-

Nitration of Veratric Acid: Direct nitration of 3,4-dimethoxybenzoic acid (veratric acid) with nitric acid can yield the desired product.[12]

-

Oxidation of 4,5-Dimethoxy-2-nitrobenzaldehyde: This route involves the oxidation of the corresponding aldehyde, which can be synthesized by nitrating 3,4-dimethoxybenzaldehyde.[12][13] A literature procedure describes an efficient oxidation using sodium chlorite and hydrogen peroxide.[12]

Alternative Synthetic Approaches

While the acyl chloride method is highly effective, other modern techniques can also be employed, particularly when milder conditions are required.

-

Peptide Coupling Reagents: Reagents such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are widely used to form amide bonds.[4] These reagents activate the carboxylic acid in situ to form a reactive O-acylisourea intermediate, which is then attacked by the amine.[4] This method avoids the need for harsh reagents like thionyl chloride and works well at room temperature.[4]

-

Boron-Based Reagents: More recent developments include the use of borate esters like tris(2,2,2-trifluoroethyl) borate, B(OCH₂CF₃)₃, which can mediate the direct amidation of carboxylic acids and amines, often with high yields and low levels of side reactions.[14]

Conclusion

The synthesis of 4,5-Dimethoxy-2-nitrobenzamide is most reliably achieved through a two-step protocol involving the activation of 4,5-Dimethoxy-2-nitrobenzoic acid with thionyl chloride to form an intermediate acyl chloride, followed by amidation with aqueous ammonia. This method is high-yielding, scalable, and utilizes readily available reagents. Understanding the causality behind each step—from the choice of activating agent to the control of reaction temperature—is paramount for ensuring a safe, efficient, and reproducible synthesis. The resulting amide is a valuable intermediate, paving the way for the development of novel and complex molecules in the pharmaceutical and agrochemical sectors.

References

- F. Fernandez, et al. One-pot synthesis of amides from carboxylic acids activated using thionyl chloride. RSC Advances.

- Chemguide.

- Chemistry Steps. Amides from Carboxylic Acids-DCC and EDC Coupling. Chemistry Steps.

- Chemistry LibreTexts. Chemistry of Amides. Chemistry LibreTexts.

- A. P. G. Coomber, et al. Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. The Journal of Organic Chemistry.

- Jack Westin. Synthesis of Amides. Organic Chemistry - Jack Westin.

- PrepChem.com. Synthesis of 4,5-Dimethoxy-2-nitrobenzaldehyde. PrepChem.com.

- ChemicalBook. 4,5-Dimethoxy-2-nitrobenzoic acid synthesis. ChemicalBook.

- BOC Sciences.

- Master Organic Chemistry. Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. Master Organic Chemistry.

-

Organic Chemistry Portal. Amine to Amide (via Acid Chloride) - Common Conditions. .

- ChemicalBook. 4,5-Dimethoxy-2-nitrobenzoic acid. ChemicalBook.

- Fisher Scientific. Amide Synthesis. Fisher Scientific.

- CymitQuimica. CAS 4959-60-8: 4,5-dimethoxy-2-nitrobenzamide. CymitQuimica.

- CymitQuimica. 4,5-Dimethoxy-2-nitrobenzoic acid - Technical. CymitQuimica.

- Pharmaffiliates. The Role of 4-Nitrobenzamide in Modern Pharmaceutical Synthesis.

Sources

- 1. CAS 4959-60-8: 4,5-dimethoxy-2-nitrobenzamide | CymitQuimica [cymitquimica.com]

- 2. 4,5-Dimethoxy-2-nitrobenzoic acid - Technical | CymitQuimica [cymitquimica.com]

- 3. 4,5-Dimethoxy-2-nitrobenzoic acid | 4998-07-6 [chemicalbook.com]

- 4. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]

- 5. jackwestin.com [jackwestin.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. Amide Synthesis [fishersci.co.uk]

- 8. One-pot synthesis of amides from carboxylic acids activated using thionyl chloride - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 9. Amine to Amide (via Acid Chloride) - Common Conditions [commonorganicchemistry.com]

- 11. chemguide.co.uk [chemguide.co.uk]

- 12. 4,5-Dimethoxy-2-nitrobenzoic acid synthesis - chemicalbook [chemicalbook.com]

- 13. prepchem.com [prepchem.com]

- 14. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the 4,5-Dimethoxy-2-nitrobenzyl (DMNB) Photolabile Protecting Group: Mechanism and Applications

This guide provides a comprehensive overview of the 4,5-dimethoxy-2-nitrobenzyl (DMNB) moiety, a cornerstone photolabile protecting group (PPG), often referred to as a "caging" group, for researchers in chemistry, biology, and drug development. We will delve into the core photochemical mechanism, explore the rationale behind its molecular design, and provide practical insights into its application, empowering researchers to leverage this powerful tool for spatiotemporal control of bioactive molecules.

Introduction: The Power of Light in Molecular Control

The ability to initiate and terminate biological or chemical processes with high precision is a fundamental goal in scientific research. Photolabile protecting groups (PPGs), or "caged" compounds, offer an elegant solution by providing spatial and temporal control over the release of active molecules using light as a non-invasive trigger.[1][2][3][4] This "uncaging" process allows for the rapid and localized release of a wide array of substances, from neurotransmitters and signaling molecules to acids and nucleic acids, enabling the study of dynamic processes in complex systems.[1][3][5]

Among the various classes of PPGs, those based on the o-nitrobenzyl scaffold are the most widely employed due to their synthetic accessibility and robust photochemical properties.[1][4] This guide focuses on a particularly advantageous derivative: the 4,5-dimethoxy-2-nitrobenzyl (DMNB) group. The strategic placement of two electron-donating methoxy groups on the aromatic ring significantly enhances its photolytic efficiency and shifts its absorption to longer, less damaging wavelengths, making it highly suitable for biological applications.

The Core Mechanism of o-Nitrobenzyl Photochemistry

The photolytic cleavage of DMNB and other o-nitrobenzyl-based PPGs is a well-studied process that proceeds through a series of transient intermediates.[6][7] Understanding this mechanism is crucial for optimizing experimental conditions and interpreting results.

Step-by-Step Photorelease Pathway

The generally accepted mechanism for the photorelease of a substrate (leaving group, LG) from an o-nitrobenzyl protecting group involves several key steps upon absorption of a photon:[6][8]

-

Photoexcitation and Hydrogen Abstraction: Upon irradiation with UV light (typically in the 300-400 nm range), the o-nitrobenzyl chromophore is excited to a singlet or triplet state.[9][10] This excited state undergoes a rapid intramolecular hydrogen abstraction from the benzylic carbon by one of the oxygen atoms of the nitro group. This step is a form of phototautomerization.[6]

-

Formation of the aci-Nitro Intermediate: The hydrogen abstraction leads to the formation of a transient species known as an aci-nitro intermediate.[6][7] This intermediate is a key player in the release mechanism and has a characteristic absorption at around 400 nm.[7]

-

Cyclization and Rearrangement: The aci-nitro intermediate then undergoes a molecular rearrangement, which can involve the formation of a cyclic benzoisoxaline derivative.[7][8]

-

Cleavage and Substrate Release: This cyclic intermediate is unstable and rapidly cleaves to release the protected molecule (the leaving group) and forms an o-nitrosobenzaldehyde or a related ketone as a byproduct.[1][8] The release of the active molecule is often the rate-limiting step in the overall process.[1]

The nature of the leaving group can influence the quantum efficiency of the photorelease.[11] Groups that stabilize a radical on the benzylic carbon tend to be released more efficiently.[11]

Figure 1: Simplified workflow of the photochemical release mechanism for a DMNB-caged compound.

The Role of the 4,5-Dimethoxy Substituents

The addition of two methoxy groups at the 4 and 5 positions of the benzene ring is not merely an arbitrary modification. These electron-donating groups play a crucial role in enhancing the utility of the DMNB protecting group in several ways:

-

Red-Shifted Absorption: The methoxy groups extend the conjugation of the aromatic system, shifting the absorption maximum to longer wavelengths (around 340-365 nm) compared to the unsubstituted o-nitrobenzyl group.[6][9] This is advantageous in biological systems as it allows for the use of less energetic and potentially less phototoxic light for uncaging.[3]

-

Increased Quantum Yield: The electron-donating nature of the methoxy groups can increase the quantum yield of photolysis, meaning that fewer photons are required to release a given amount of the caged molecule. This leads to more efficient uncaging and can reduce the total light exposure needed, further minimizing potential photodamage.

-

Enhanced Reaction Rate: In some cases, the methoxy groups can accelerate the rate of substrate release.

Practical Considerations and Experimental Protocols

The successful application of DMNB-caged compounds requires careful consideration of several experimental parameters.

Synthesis of DMNB-Caged Compounds

The synthesis of DMNB-caged compounds typically involves the reaction of a suitable DMNB precursor, such as 4,5-dimethoxy-2-nitrobenzyl bromide, with the molecule to be caged. The specific synthetic route will depend on the functional group to be protected (e.g., carboxylate, phosphate, amine).

Exemplary Protocol: Caging of a Carboxylic Acid

This protocol outlines a general procedure for the synthesis of a DMNB ester of a carboxylic acid.

Materials:

-

4,5-dimethoxy-2-nitrobenzyl alcohol

-

The carboxylic acid of interest

-

Dicyclohexylcarbodiimide (DCC) or a similar coupling agent

-

4-(Dimethylamino)pyridine (DMAP)

-

Anhydrous dichloromethane (DCM) or a suitable aprotic solvent

-

Standard workup and purification reagents (e.g., ethyl acetate, sodium bicarbonate solution, brine, magnesium sulfate)

-

Silica gel for column chromatography

Procedure:

-

Dissolution: In a round-bottom flask, dissolve the carboxylic acid (1.0 eq), 4,5-dimethoxy-2-nitrobenzyl alcohol (1.1 eq), and a catalytic amount of DMAP (0.1 eq) in anhydrous DCM.

-

Coupling: Cool the solution to 0 °C in an ice bath. Add a solution of DCC (1.2 eq) in anhydrous DCM dropwise to the reaction mixture.

-

Reaction: Allow the reaction to warm to room temperature and stir overnight under an inert atmosphere (e.g., nitrogen or argon).

-

Workup:

-

Filter the reaction mixture to remove the dicyclohexylurea byproduct.

-

Transfer the filtrate to a separatory funnel and wash sequentially with 5% citric acid solution, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

-

Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure DMNB-caged carboxylic acid.

-

Characterization: Confirm the identity and purity of the product using standard analytical techniques such as NMR spectroscopy and mass spectrometry.

Critical Considerations:

-

DMNB compounds are light-sensitive. All synthetic steps should be carried out in the dark or under amber light to prevent premature uncaging.[12]

-

DCC and other carbodiimides are potent allergens and should be handled with appropriate personal protective equipment.

Photolysis (Uncaging) Protocol

The photolysis of DMNB-caged compounds requires a light source that emits in the UVA range.

Equipment and Reagents:

-

A solution of the DMNB-caged compound in a suitable buffer or solvent.

-

A light source capable of emitting at ~365 nm (e.g., a mercury arc lamp with appropriate filters, a UV LED, or a laser).

-

A cuvette or sample holder transparent to UV light (e.g., quartz).

Procedure:

-

Sample Preparation: Prepare a solution of the DMNB-caged compound at the desired concentration. The optimal concentration will depend on the specific experiment and the extinction coefficient of the compound.

-

Irradiation: Irradiate the sample with the UV light source. The duration and intensity of the irradiation will need to be optimized based on the quantum yield of the caged compound and the desired extent of uncaging.

-

Monitoring: The progress of the uncaging reaction can be monitored by various methods, such as UV-Vis spectroscopy (observing the decrease in the DMNB absorbance and the appearance of the nitrosobenzaldehyde byproduct), HPLC, or by measuring the biological or chemical effect of the released substrate.

Causality in Experimental Choices:

-

Wavelength Selection: The choice of a ~365 nm wavelength is a balance between efficient absorption by the DMNB chromophore and minimizing potential damage to biological samples.

-

pH Considerations: The pH of the solution can influence the rate of photolysis and the stability of the intermediates. For some applications, conducting the photolysis at a slightly acidic pH (e.g., 3.5) can help to avoid oxidative side reactions.[13]

-

Oxygen Exclusion: In some cases, purging the solution with an inert gas like nitrogen can prevent photo-oxidation of the benzylic carbon, which can lead to unwanted side products.[13]

Quantitative Data and Performance Metrics

The efficiency of a photolabile protecting group is characterized by several key parameters.

| Parameter | Description | Typical Values for DMNB |

| Absorption Maximum (λmax) | The wavelength at which the caged compound exhibits maximum light absorption. | ~340-365 nm |

| Extinction Coefficient (ε) | A measure of how strongly the caged compound absorbs light at a given wavelength. | Varies depending on the specific compound, but generally in the range of 3,000-6,000 M⁻¹cm⁻¹. |

| Quantum Yield (Φ) | The fraction of absorbed photons that result in the release of the caged molecule. | Can range from 0.01 to over 0.1, depending on the leaving group and solvent conditions. |

| Photolysis Rate | The speed at which the caged molecule is released upon illumination. | Dependent on light intensity and quantum yield; can be in the microsecond to second range. |

Advanced Applications and Future Directions

The robust and versatile nature of the DMNB protecting group has led to its application in a wide range of research areas.

Two-Photon Uncaging

A significant advancement in the use of photolabile protecting groups is two-photon excitation (2PE) or two-photon uncaging (2PU).[14][15][16] This technique utilizes a pulsed infrared laser to deliver two lower-energy photons simultaneously to the chromophore, achieving the same electronic transition as a single high-energy UV photon.[14] The key advantage of 2PU is its inherent three-dimensional spatial resolution, as the probability of two-photon absorption is confined to the focal volume of the laser beam.[14][16] DMNB and other nitrobenzyl derivatives are amenable to two-photon uncaging, typically with excitation wavelengths in the 720-740 nm range.[17][18] This has revolutionized the study of neuronal signaling at the level of individual synapses.[15]

Figure 2: Conceptual workflow of two-photon uncaging for high-resolution spatial control.

Applications in Drug Delivery and Materials Science

The ability to trigger the release of a therapeutic agent at a specific site in the body holds immense promise for targeted drug delivery. DMNB and similar PPGs are being explored for the development of light-activated prodrugs and for controlling the release of drugs from polymeric matrices.[8][9] In materials science, these groups are used to create photoresponsive polymers and surfaces, enabling the light-induced alteration of material properties such as swelling or solubility.[8]

Conclusion

The 4,5-dimethoxy-2-nitrobenzyl photolabile protecting group is a powerful and versatile tool for researchers seeking to control chemical and biological processes with light. Its favorable photochemical properties, including a red-shifted absorption maximum and efficient photorelease, have established it as a workhorse in fields ranging from neuroscience to materials science. A thorough understanding of its mechanism of action and careful consideration of experimental parameters are key to harnessing its full potential for precise spatiotemporal control at the molecular level.

References

- Hayes, J. A., Gough, G. R., & Gilham, P. T. (1989). Photochemistry of the O-Nitrobenzyl Protecting Group in RNA Synthesis. Nucleosides and Nucleotides, 8(5-6), 1071-1072.

- Hayes, J. A., Gough, G. R., & Gilham, P. T. (1989). Photochemistry of the O-Nitrobenzyl Protecting Group in RNA Synthesis. Nucleosides and Nucleotides, 8(5-6), 1071-1072.

- Bochet, C. G. (2003). Photolysis of ortho-nitrobenzylic derivatives: the importance of the leaving group. Photochemical & Photobiological Sciences, 2(9), 927-930.

- Pelliccioli, A. P., & Wirz, J. (2012). Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy. Chemical Reviews, 112(12), 6152-6214.

- Klán, P., Šolomek, T., Bochet, C. G., Blanc, A., Givens, R., Rubina, M., ... & Wirz, J. (2023). Photocleavable Ortho-Nitrobenzyl-Protected DNA Architectures and Their Applications. Chemical Reviews, 123(9), 5576-5673.

- ResearchGate. (n.d.). The 4,5‐dimethoxy‐2‐nitrobenzyl (DMNB) moiety in red as an example for...

- Gurney, A. M. (1994). Flash photolysis of caged compounds. In Neuromethods (pp. 389-406). Humana Press.

- Belyaeva, T. N., et al. (2019). Photolysis of dimethoxynitrobenzyl-"caged" acids yields fluorescent products. Scientific reports, 9(1), 1-9.

- Mac, M., Schwörer, M. A., & Wirz, J. (2005). Photochemical Reaction Mechanisms of 2-Nitrobenzyl Compounds: Methyl Ethers and Caged ATP. Journal of the American Chemical Society, 127(43), 15154-15164.

- Rakauskaitė, R., et al. (2021). Selective immunocapture and light-controlled traceless release of transiently caged proteins. STAR protocols, 2(2), 100481.

- Belyaeva, T. N., et al. (2019). Photolysis of dimethoxynitrobenzyl-“caged” acids yields fluorescent products. Scientific reports, 9(1), 1-9.

- ResearchGate. (n.d.). "Caged" compounds which were synthesized and used for experiments.

- Wikipedia. (n.d.). Photolabile protecting group.

- Singh, K., & Cha, J. K. (2017). Development of Photolabile Protecting Groups and their Application to the Optochemical Control of Cell Signaling. ChemBioChem, 18(13), 1194-1207.

- Pelliccioli, A. P., & Wirz, J. (2012). Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy. Chemical reviews, 112(12), 6152-6214.

- Pettit, D. L., et al. (2007). Combining Uncaging Techniques with Patch-Clamp Recording and Optical Physiology. In Optical Imaging in Neuroscience (pp. 65-78). Springer.

- Carli, S., et al. (2019). Recent Trends in Applying Ortho-Nitrobenzyl Esters for the Design of Photo-Responsive Polymer Networks. Polymers, 11(12), 2005.

- U.S. Patent No. 20220305124A1. (2022). Photolysis to Unlock Caged Protein Therapeutics.

- Olson, J. P., et al. (2013). Optically Selective Two-Photon Uncaging of Glutamate at 900 nm. Journal of the American Chemical Society, 135(16), 5946-5949.

- Ellis-Davies, G. C. (2007). Caged compounds: photorelease technology for control of cellular chemistry and physiology.

- Tazerart, S., et al. (2019). Two-Photon Uncaging of Caged Neurotransmitters. Frontiers in Cellular Neuroscience, 13, 328.

- Canepari, M., et al. (2007). Two-photon uncaging microscopy. Cold Spring Harbor Protocols, 2007(11), pdb-prot4870.

- Olson, J. P., et al. (2013). Optically selective two-photon uncaging of glutamate at 900 nm. Journal of the American Chemical Society, 135(16), 5946-5949.

- ResearchGate. (n.d.). Photo-cleavage of nitrobenzyl ester derived complexes to produce carboxylic acid moiety bearing complexes.

- Blanc, A., & Bochet, C. G. (2002). Wavelength-Controlled Orthogonal Photolysis of Protecting Groups. The Journal of Organic Chemistry, 67(16), 5567-5577.

- ResearchGate. (n.d.). Photochemical cleavage of an o-nitrobenzyl ester yielding an o-nitrosobenzaldehyde derivative and an API displaying a carboxylic acid.

- ResearchGate. (n.d.). Photoprocesses of Molecules with 2‐Nitrobenzyl Protecting Groups and Caged Organic Acids.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Photolabile protecting group - Wikipedia [en.wikipedia.org]

- 3. Development of Photolabile Protecting Groups and their Application to the Optochemical Control of Cell Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Caged compounds: photorelease technology for control of cellular chemistry and physiology - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Photolysis of ortho-nitrobenzylic derivatives: the importance of the leaving group - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]

- 12. Selective immunocapture and light-controlled traceless release of transiently caged proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 13. tandfonline.com [tandfonline.com]

- 14. bio.fsu.edu [bio.fsu.edu]

- 15. frontiersin.org [frontiersin.org]

- 16. Two-photon uncaging microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. higleylab.org [higleylab.org]

- 18. Optically selective two-photon uncaging of glutamate at 900 nm - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Discovery and Development of Nitrobenzyl-Based Caging Compounds

Foreword: Mastering Spatiotemporal Control in Biological Systems

In the intricate dance of cellular life, processes occur with breathtaking speed and precision in three-dimensional space. To truly understand these mechanisms, we as researchers require tools that can match this spatiotemporal resolution. The ability to initiate a biological process on demand—at a specific time and in a specific location, from a single synapse to a whole organism—is paramount. Photolabile protecting groups, or "photocages," provide this exact capability. By rendering a bioactive molecule inert until the moment a pulse of light cleaves its protective cage, we can gain unprecedented control over biological systems.[1][2][3]

Among the pantheon of photocages developed since the concept's inception, the ortho-nitrobenzyl (oNB) group stands as the undisputed workhorse.[4][5] Its versatility, predictable photochemistry, and synthetic accessibility have made it a cornerstone of fields ranging from neuroscience to materials science.[6][7] This guide provides a deep, technical dive into the world of nitrobenzyl caging compounds. We will move beyond simple definitions to explore the fundamental photochemistry, the rationale behind synthetic design, the relationship between structure and function, and the practical application of these powerful molecular tools. This is not just a review, but a field guide for the researcher aiming to harness the power of light to illuminate the chemistry of life.[8]

The Core Principle: The Photochemical Reaction of the o-Nitrobenzyl Group

The efficacy of the o-nitrobenzyl cage is rooted in a well-defined intramolecular photochemical reaction, often described as a Norrish Type II-like process.[4] Understanding this mechanism is critical for appreciating both the capabilities and the limitations of these compounds.

Upon absorption of a photon, typically in the UV-A range (300-365 nm), the nitro group is promoted to an excited state.[7] This excited state is capable of abstracting a hydrogen atom from the adjacent benzylic carbon, initiating a cascade of events.[2][6]

The key steps are:

-

Photoexcitation: The o-nitrobenzyl chromophore absorbs a photon, promoting the nitro group to an excited triplet state.[9]

-

Intramolecular Hydrogen Abstraction: The excited nitro group abstracts a proton from the benzylic carbon (the carbon to which the molecule of interest is attached), forming a transient biradical species that rapidly rearranges into an aci-nitro intermediate.[6][7][10] This is the rate-determining step in many cases.

-

Cyclization and Rearrangement: The aci-nitro intermediate undergoes a molecular rearrangement, forming a cyclic hemiacetal-like intermediate.[6]

-

Release: This unstable intermediate rapidly decomposes, releasing the "uncaged" bioactive molecule, a proton, and the characteristic byproduct, an o-nitrosobenzaldehyde (or an o-nitrosoketone if the benzylic carbon is substituted).[7]

The entire process, from photon absorption to release, can occur on timescales ranging from nanoseconds to milliseconds, depending on the specific structure of the cage and the leaving group.[5][11]

Designing and Synthesizing Nitrobenzyl Cages: From Blueprint to Benchtop

The synthesis of an oNB-caged compound is a foundational task that requires careful planning. The choice of synthetic route depends on the functional group to be caged (e.g., carboxylate, phosphate, amine, alcohol) and the desired properties of the final compound.

Causality in Synthetic Strategy

The most common precursors are o-nitrobenzyl alcohol or o-nitrobenzyl bromide derivatives.

-

For Caging Carboxylic Acids & Phosphates (Esterification): The gold standard for ester formation is often the Mitsunobu reaction, which couples an o-nitrobenzyl alcohol with a carboxylic or phosphoric acid using reagents like triphenylphosphine (PPh₃) and diisopropyl azodicarboxylate (DIAD).[12] This method is favored for its mild conditions, which are crucial when dealing with sensitive biomolecules. An alternative is direct esterification using coupling agents like DCC/DMAP or conversion of the acid to an acid chloride, though these can be harsher.

-

For Caging Alcohols & Phenols (Etherification): The Williamson ether synthesis is a robust choice, where an alkoxide (formed by deprotonating the alcohol/phenol with a base like NaH) reacts with an o-nitrobenzyl bromide.

-

For Caging Amines (Carbamates): Amines are typically caged as carbamates. This is often achieved by first reacting an o-nitrobenzyl alcohol with 4-nitrophenyl chloroformate to create an activated carbonate, which then readily reacts with the target amine to form the stable carbamate linkage.[13]

Protocol 1: Synthesis of a Model Caged Carboxylate (o-Nitrobenzyl Acetate)

This protocol describes a self-validating system for caging acetic acid using a Mitsunobu reaction. Each step includes a rationale and a validation checkpoint.

Objective: To synthesize o-nitrobenzyl acetate as a simple, characterizable model of a caged carboxylic acid.

Materials:

-

o-Nitrobenzyl alcohol

-

Glacial acetic acid

-

Triphenylphosphine (PPh₃)

-

Diisopropyl azodicarboxylate (DIAD)

-

Anhydrous Tetrahydrofuran (THF)

-

Ethyl acetate, Hexanes (for chromatography)

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Methodology:

-

Reaction Setup (Inert Atmosphere is Key):

-

To a flame-dried round-bottom flask under a nitrogen atmosphere, add o-nitrobenzyl alcohol (1.0 eq), triphenylphosphine (1.5 eq), and glacial acetic acid (1.2 eq).

-

Dissolve the components in anhydrous THF (approx. 0.2 M concentration relative to the alcohol).

-

Rationale: The Mitsunobu reaction involves a phosphonium intermediate that is sensitive to water. An inert atmosphere prevents quenching of reagents and ensures high yield.

-

-

Initiation of Reaction (Controlled Addition):

-

Cool the reaction mixture to 0°C in an ice bath.

-

Slowly add DIAD (1.5 eq) dropwise over 15 minutes. The solution will typically turn from colorless to yellow/orange.

-

Allow the reaction to warm to room temperature and stir for 4-6 hours.

-

Rationale: The reaction is exothermic. Slow, cooled addition of DIAD prevents side reactions and controls the reaction rate.

-

-

Validation Checkpoint 1 (Reaction Monitoring):

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., 3:1 Hexanes:Ethyl Acetate).

-

Visualize spots under a UV lamp (254 nm). The starting alcohol will be consumed, and a new, less polar product spot will appear.

-

Self-Validation: The disappearance of the starting material spot provides confidence that the reaction has proceeded to or near completion before workup.

-

-

Workup and Purification (Isolating the Product):

-

Remove THF under reduced pressure (rotary evaporation).

-

Redissolve the residue in ethyl acetate.

-

Wash the organic layer sequentially with saturated sodium bicarbonate solution (to remove excess acetic acid), water, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.

-

Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate.

-

Rationale: The aqueous workup removes water-soluble byproducts (e.g., triphenylphosphine oxide, DIAD-hydrazine). Chromatography separates the desired product from non-polar impurities.

-

-

Validation Checkpoint 2 (Characterization):

-

Analyze the purified product using ¹H NMR and Mass Spectrometry.

-

Self-Validation: The ¹H NMR spectrum should show a characteristic singlet for the benzylic protons (~5.4 ppm) and the methyl protons of the acetate group (~2.1 ppm), confirming product formation. The mass spectrum should show the correct molecular ion peak.

-

Structure-Property Relationships: Tuning the Cage for Optimal Performance

The parent o-nitrobenzyl scaffold is effective, but rarely optimal for demanding biological applications. Decades of research have established clear relationships between chemical structure and photochemical properties, allowing us to rationally design cages for specific needs.[14][15]

Key Tunable Properties:

-

Wavelength of Activation: Standard oNB groups absorb maximally below 300 nm, requiring UV light (≤360 nm) for efficient cleavage.[16] This high-energy light can be phototoxic to cells and has limited tissue penetration. Adding electron-donating groups, particularly methoxy groups at the 4 and 5 positions, creates the 4,5-dimethoxy-2-nitrobenzyl (DMNB) scaffold.[16] This modification red-shifts the absorption maximum to ~355 nm, enabling the use of less damaging, longer-wavelength light.[16][17]

-

Quantum Yield (Φ): This value represents the efficiency of the uncaging event—the fraction of absorbed photons that result in a cleavage event. Higher quantum yields mean less light is needed, reducing phototoxicity. Substituting the benzylic carbon with an alkyl group (e.g., creating the 1-(2-nitrophenyl)ethyl, or NPE, cage) can significantly increase the quantum yield by facilitating the initial hydrogen abstraction.[4][11]

-

Water Solubility: For biological experiments in aqueous media, solubility is critical. The parent oNB group is hydrophobic. Introducing charged moieties, such as a carboxylate group on the benzylic carbon (α-carboxy-2-nitrobenzyl, CNB) or on the ring (5-carboxymethoxy-2-nitrobenzyl, CMNB), dramatically improves water solubility.[16][18]

-

Uncaging Rate: The speed of release is crucial for studying fast biological processes, like synaptic transmission. The nature of the leaving group plays a significant role; better leaving groups (anions of stronger acids) generally lead to faster release kinetics.[14][19] For instance, CNB-caged glutamate releases its cargo with a half-time of just 25 microseconds, fast enough to study AMPA receptor kinetics.[18]

Data Presentation: Comparison of Common oNB Derivatives

| Protecting Group | Common Acronym | Key Structural Feature | λmax (nm) | Quantum Yield (Φ) | Key Advantages | Primary Source(s) |

| o-Nitrobenzyl | NB | Parent scaffold | ~260-280 | ~0.01-0.05 | Simplicity, foundational | [5][16] |

| 4,5-Dimethoxy-2-nitrobenzyl | DMNB or NV | Two methoxy groups on ring | ~355 | ~0.01-0.08 | Red-shifted absorption, lower energy light | [9][16][17] |

| 1-(2-Nitrophenyl)ethyl | NPE | Methyl group on benzylic carbon | ~260-280 | ~0.1-0.4 | Higher quantum yield, faster release | [5][11][16] |

| α-Carboxy-o-nitrobenzyl | CNB | Carboxylate on benzylic carbon | ~260 | ~0.2-0.4 | High water solubility, fast release | [16][18] |

Advanced Methodologies: Two-Photon Uncaging

While red-shifting the absorption of oNB cages is beneficial, one-photon excitation still illuminates the entire cone of light passing through the sample, limiting spatial resolution. Two-photon excitation (2PE or TPE) provides a revolutionary solution to this problem.[20]

In 2PE, the chromophore simultaneously absorbs two lower-energy photons (e.g., 720 nm light for a cage that absorbs at 360 nm) to reach the same excited state.[21][22] Because the probability of this simultaneous absorption is non-linear and depends on the square of the light intensity, it only occurs efficiently at the focal point of a high-power pulsed laser.[23]

The advantages are profound:

-

3D Spatial Precision: Uncaging is confined to a femtoliter-sized focal volume, allowing for subcellular precision (e.g., targeting a single dendritic spine).[24]

-

Reduced Phototoxicity: The near-infrared (NIR) light used for 2PE is scattered less by tissue and is not absorbed by endogenous cellular chromophores, dramatically reducing background phototoxicity.[22]

-

Deep Tissue Penetration: NIR light can penetrate much deeper into scattering biological tissue like brain slices than UV light can.[23]

Electron-rich nitroaromatic cages like DMNB and MNI (4-methoxy-7-nitroindolinyl) have proven particularly effective for 2PE due to their favorable two-photon absorption cross-sections.[24]

Challenges and Future Directions: The Byproduct Problem

The primary drawback of the classic oNB photochemistry is the formation of the o-nitrosobenzaldehyde byproduct. This molecule is highly reactive and can form secondary products, such as azoxybenzenes, through dimerization.[7] More critically, it can react with biological nucleophiles like thiols (e.g., cysteine residues in proteins), potentially causing off-target effects and cellular toxicity.[12][25]

Strategies to address this challenge include:

-

Byproduct Scavenging: Including mild nucleophiles or dienes in the experimental medium that can react with and sequester the nitroso species before it can interact with cellular components.[25]

-

Supramolecular Encapsulation: Using host molecules like cyclodextrins or other cavitands to encapsulate the caged compound. Upon photolysis, the hydrophilic bioactive molecule is released into the aqueous medium, while the hydrophobic nitroso byproduct remains trapped within the host molecule, effectively neutralizing it.[12]

-

Linker-Based Strategies: Incorporating a self-immolative linker between the cage and the molecule of interest. For example, a carbamate linker can alter the decomposition pathway to avoid the formation of toxic secondary products from the released biomolecule.[13]

The future of photocage development lies in creating new scaffolds that operate at even longer wavelengths (into the visible and NIR spectrum), exhibit higher two-photon cross-sections, and, crucially, undergo "clean" photolysis, leaving behind only truly inert byproducts.

Experimental Protocol: Application in a Cell-Based Assay

This protocol provides a framework for using a caged compound to study a cellular signaling event, such as the release of a caged second messenger or neurotransmitter.

Objective: To induce a localized biological response in cultured cells via light-triggered release of a bioactive molecule from its oNB-caged precursor.

Materials:

-

Cultured cells (e.g., HeLa or HEK293 cells, or primary neurons) plated on glass-bottom dishes.

-

Fluorescent indicator dye appropriate for the expected response (e.g., a calcium indicator like Fluo-4 AM for a response involving Ca²⁺ mobilization).

-

Stock solution of the oNB-caged compound (e.g., DMNB-caged glutamate) in DMSO.

-

Physiologically appropriate buffer (e.g., Tyrode's solution or ACSF).

-

Microscope equipped for fluorescence imaging and with a UV or multiphoton light source for uncaging (e.g., a 365 nm LED or a tunable Ti:Sapphire laser).

Methodology:

-

Cell Preparation and Loading:

-

Load cells with the fluorescent indicator dye according to the manufacturer's protocol (e.g., incubate with Fluo-4 AM for 30 min at 37°C).

-

Wash the cells 2-3 times with the physiological buffer to remove excess dye.

-

Rationale: The indicator dye is the readout system. Proper loading and washing are essential for a good signal-to-noise ratio.

-

-

Application of the Caged Compound:

-

Dilute the caged compound stock solution into the physiological buffer to the final working concentration (typically 10-500 µM, must be optimized).

-

Replace the buffer on the cells with the buffer containing the caged compound.

-

Incubate for a short period (e.g., 10-15 min) to allow for equilibration.

-

Rationale: The caged compound must be present in the extracellular or intracellular space (depending on the target) at a sufficient concentration to elicit a response upon uncaging.

-

-

Imaging and Photolysis (The Experiment):

-

Place the dish on the microscope stage.

-

Acquire a baseline fluorescence image time-series to ensure the system is stable and the caged compound is not causing a "dark" biological effect.

-

Define a region of interest (ROI) for uncaging.

-

Deliver a brief pulse of uncaging light to the ROI (e.g., 10-100 ms pulse of 365 nm light for one-photon; or a series of short pulses at ~720 nm for two-photon).

-

Simultaneously, acquire a rapid fluorescence image time-series to capture the resulting biological response (e.g., an increase in Fluo-4 fluorescence indicating a rise in intracellular calcium).

-

Rationale: This step requires precise coordination. The baseline confirms the inactivity of the caged compound, and the post-photolysis time-series directly measures the effect of the released bioactive molecule.

-

-

Controls and Validation:

-

Control 1 (No Caged Compound): Perform the light pulse on cells without the caged compound to ensure the light itself is not causing the observed effect.

-

Control 2 (No Light): Image cells incubated with the caged compound over the same time course without a light pulse to check for spontaneous uncaging or degradation.

-

Control 3 (Pharmacology): After a successful uncaging experiment, add a known antagonist for the receptor of the uncaged molecule. A subsequent uncaging pulse should elicit a greatly diminished or no response, confirming the specificity of the effect.

-

Self-Validation: A robust result is one where the response is observed only in the presence of both the caged compound and the light pulse and is blockable by a specific antagonist.

-

References

-

Klán, P., Šolomek, T., Bochet, C. G., Blanc, A., Givens, R., Rubina, M., Popik, V., Kostikov, A., & Wirz, J. (2013). Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy. Chemical Reviews, 113(1), 119-191. [Link]

-

Kaplan, J. H., Forbush, B., & Hoffman, J. F. (1978). Rapid photolytic release of adenosine 5'-triphosphate from a protected analogue: utilization by the Na:K pump of human red blood cell ghosts. Biochemistry, 17(10), 1929-1935. [Link]

-

Ellis-Davies, G. C. R. (2007). Caged Compounds: Photorelease Technology for Control of Cellular Chemistry and Physiology. Nature Methods, 4(8), 619–628. [Link]

-

Pelliccioli, A. P., & Wirz, J. (2002). Photoremovable protecting groups: reaction mechanisms and applications. Photochemical & Photobiological Sciences, 1(7), 441-458. [Link]

-

Bochet, C. G. (2002). Wavelength-selective cleavage of photolabile protecting groups. Journal of the Chemical Society, Perkin Transactions 1, (1), 125-142. [Link]

- Corrie, J. E. T., & Trentham, D. R. (1993). Caged compounds: photolabile protecting groups for biological molecules. In Bioorganic Photochemistry: Volume 2: Biological Applications of Photochemical Switches (pp. 243-305).

-

Denk, W., Strickler, J. H., & Webb, W. W. (1990). Two-photon laser scanning fluorescence microscopy. Science, 248(4951), 73-76. [Link]

- Goeldner, M., & Givens, R. (Eds.). (2005). Dynamic Studies in Biology: Phototriggers, Photoswitches and Caged Biomolecules. Wiley-VCH.

-

Furuta, T., Wang, S. S., Dantzker, J. L., Dore, T. M., Bybee, W. J., Callaway, E. M., Denk, W., & Tsien, R. Y. (1999). Brominated 7-hydroxycoumarin-4-ylmethyls: photolabile protecting groups with biologically useful cross-sections for two-photon photolysis. Proceedings of the National Academy of Sciences, 96(4), 1193-1200. [Link]

-

Adams, S. R., & Tsien, R. Y. (1993). Controlling cell chemistry with caged compounds. Annual review of physiology, 55(1), 755-784. [Link]

-

Aujard, I., Velt, A., Blanc, A., D'arcangelo, M., & Jullien, L. (2011). Supramolecular Photochemistry of Encapsulated Caged ortho-Nitrobenzyl Triggers. Photochemical & Photobiological Sciences, 10(5), 757-764. [Link]

-

Nerbonne, J. M., Richard, S., Nargeot, J., & Lester, H. A. (1984). New photoactivatable cyclic nucleotides produce intracellular jumps in cyclic AMP and cyclic GMP concentrations. Nature, 310(5972), 74-76. [Link]

-

Denk, W. (1994). Two-photon scanning photochemical microscopy: mapping ligand-gated ion channel distributions. Proceedings of the National Academy of Sciences, 91(14), 6629-6633. [Link]

-

Wieboldt, R., Gee, K. R., Niu, L., Ramesh, D., Carpenter, B. K., & Hess, G. P. (1994). Photolabile precursors of glutamate: synthesis, photochemical properties, and activation of glutamate receptors on a microsecond time scale. Proceedings of the National Academy of Sciences, 91(19), 8752-8756. [Link]

-

Walker, J. W., Reid, G. P., & Trentham, D. R. (1989). Synthesis and properties of caged nucleotides. Methods in Enzymology, 172, 288-301. [Link]

-

Il'ichev, Y. V., Schwörer, M. A., & Wirz, J. (2003). Photoprocesses of Molecules with 2-Nitrobenzyl Protecting Groups and Caged Organic Acids. Photochemical & Photobiological Sciences, 2(11), 1121-1127. [Link]

-

Mayer, G., & Heckel, A. (2006). Biologically active molecules with a "light switch". Angewandte Chemie International Edition, 45(30), 4900-4921. [Link]

-

Suzuki, T., et al. (2021). Revisiting the Photodegradation of the o-Nitrobenzyl Group via Elucidation of the Stability and Reactivity of o-Nitrosobenzaldehyde. Journal of the American Chemical Society, 143(45), 19094–19102. [Link]

-

Donoval, K. C., & Regan, C. J. (2021). In the search for photocages cleavable with visible light: an overview of recent advances and chemical strategies. Organic & Biomolecular Chemistry, 19(4), 746-766. [Link]

-

McCray, J. A., & Trentham, D. R. (1989). Flash photolysis of caged compounds. Annual review of biophysics and biophysical chemistry, 18(1), 239-270. [Link]

-

Gerasimov, A., et al. (2025). Reducing the Formation of Toxic Byproducts During the Photochemical Release of Epinephrine. Molecules, 30(1), 123. [Link]

-

Zeeb, M., et al. (2006). Photolysis of ortho-nitrobenzylic derivatives: the importance of the leaving group. Photochemical & Photobiological Sciences, 5(6), 571-574. [Link]

-

Thompson, D. B., et al. (2014). Model Studies for New o-Nitrobenzyl Photolabile Linkers: Substituent Effects on the Rates of Photochemical Cleavage. The Journal of Organic Chemistry, 79(1), 259-271. [Link]

-

Deiters, A. (2010). Development of Photolabile Protecting Groups and their Application to the Optochemical Control of Cell Signaling. Chemistry & Biology, 17(3), 269-275. [Link]

-

Ellis-Davies, G. C. R. (2019). Two-Photon Uncaging of Glutamate. Frontiers in Synaptic Neuroscience, 11, 1. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. pubs.rsc.org [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. Photolabile protecting group - Wikipedia [en.wikipedia.org]

- 5. Using photocaging for fast time-resolved structural biology studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Recent Trends in Applying Ortho-Nitrobenzyl Esters for the Design of Photo-Responsive Polymer Networks - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Illuminating the Chemistry of Life: Design, Synthesis, and Applications of “Caged” and Related Photoresponsive Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. 'CAGED' COMPOUNDS TO PROBE THE DYNAMICS OF CELLULAR PROCESSES: SYNTHESIS AND PROPERTIES OF SOME NOVEL PHOTOSENSITIVE P-2-NITROBENZYL ESTERS OF NUCLEOTIDES | Semantic Scholar [semanticscholar.org]

- 12. pubs.rsc.org [pubs.rsc.org]

- 13. Reducing the Formation of Toxic Byproducts During the Photochemical Release of Epinephrine - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Photoactivatable Reagents, Including Photoreactive Crosslinkers and Caged Probes—Section 5.3 | Thermo Fisher Scientific - SG [thermofisher.com]

- 17. benchchem.com [benchchem.com]

- 18. Caged compounds: photorelease technology for control of cellular chemistry and physiology - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Photolysis of ortho-nitrobenzylic derivatives: the importance of the leaving group - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]

- 20. Development of Photolabile Protecting Groups and their Application to the Optochemical Control of Cell Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 21. o-nitrobenzyl photolabile protecting groups with red-shifted absorption: syntheses and uncaging cross-sections for one- and two-photon excitation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. researchgate.net [researchgate.net]

- 24. Two-Photon Uncaging of Glutamate - PMC [pmc.ncbi.nlm.nih.gov]

- 25. synthical.com [synthical.com]

Spectroscopic Data for 4,5-Dimethoxy-2-nitrobenzamide: An In-depth Technical Guide

This guide provides a detailed exploration of the spectroscopic characteristics of 4,5-Dimethoxy-2-nitrobenzamide, a compound of interest in synthetic chemistry and drug discovery. While a complete set of publicly available experimental spectra for this specific molecule is limited, this document leverages data from closely related precursors and structural analogs to provide a robust framework for its characterization. By examining the expected spectral features, this guide serves as a valuable resource for researchers, scientists, and drug development professionals in interpreting and predicting the spectroscopic data of this and similar compounds.

Molecular Structure and its Spectroscopic Implications

4,5-Dimethoxy-2-nitrobenzamide is an aromatic compound characterized by a benzene ring substituted with two methoxy groups, a nitro group, and a primary amide group. The relative positions of these functional groups dictate the electronic environment of each atom, giving rise to a unique spectroscopic fingerprint. The electron-donating methoxy groups and the electron-withdrawing nitro and amide groups create a distinct pattern of aromatic substitution that is readily elucidated by spectroscopic methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of hydrogen (¹H NMR) and carbon (¹³C NMR) nuclei.

¹H NMR Spectroscopy

The ¹H NMR spectrum of 4,5-Dimethoxy-2-nitrobenzamide is expected to exhibit distinct signals corresponding to the aromatic protons, the methoxy protons, and the amide protons. Based on the analysis of its precursor, 4,5-Dimethoxy-2-nitrobenzoic acid, for which ¹H NMR data is available, we can predict the following features[1]:

-

Aromatic Protons: Two singlets are expected in the aromatic region (typically δ 7.0-8.0 ppm). The proton at the C6 position is anticipated to be downfield due to the deshielding effect of the adjacent nitro group. The proton at the C3 position will appear as another singlet.

-

Methoxy Protons: Two distinct singlets are predicted for the two methoxy groups (typically δ 3.8-4.0 ppm). Their chemical shifts will be influenced by their position relative to the other substituents.

-

Amide Protons: The primary amide group (-CONH₂) will give rise to two broad signals, which can sometimes overlap or exchange with water in the solvent. Their chemical shifts can vary widely (typically δ 5.0-8.0 ppm) and are dependent on solvent and concentration.

Table 1: Predicted ¹H NMR Chemical Shifts for 4,5-Dimethoxy-2-nitrobenzamide

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Aromatic H (C3) | ~7.3 | s |

| Aromatic H (C6) | ~7.8 | s |

| Methoxy H (C4-OCH₃) | ~3.9 | s |

| Methoxy H (C5-OCH₃) | ~4.0 | s |

| Amide H (-CONH₂) | 5.0 - 8.0 | br s |

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For 4,5-Dimethoxy-2-nitrobenzamide, distinct signals are expected for the aromatic carbons, the methoxy carbons, and the carbonyl carbon of the amide.

Table 2: Predicted ¹³C NMR Chemical Shifts for 4,5-Dimethoxy-2-nitrobenzamide

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C=O (Amide) | ~168 |

| C-NO₂ | ~140 |

| C-OCH₃ (C4) | ~150 |

| C-OCH₃ (C5) | ~155 |

| Aromatic C-H (C3) | ~110 |

| Aromatic C-H (C6) | ~115 |

| Aromatic C-CONH₂ | ~130 |

| OCH₃ (C4) | ~56 |

| OCH₃ (C5) | ~57 |

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of 4,5-Dimethoxy-2-nitrobenzamide is expected to show characteristic absorption bands for the amide, nitro, and methoxy groups.

-

N-H Stretching: The primary amide will exhibit two bands in the region of 3400-3200 cm⁻¹, corresponding to the symmetric and asymmetric stretching vibrations of the N-H bonds.

-

C=O Stretching: A strong absorption band, characteristic of the amide I band, is expected around 1680-1650 cm⁻¹.

-

N-O Stretching: The nitro group will show two strong absorption bands corresponding to asymmetric and symmetric stretching, typically around 1550-1500 cm⁻¹ and 1360-1300 cm⁻¹, respectively.

-

C-O Stretching: The methoxy groups will display strong C-O stretching bands in the region of 1275-1200 cm⁻¹ (asymmetric) and 1075-1020 cm⁻¹ (symmetric).

-

Aromatic C-H and C=C Stretching: Bands corresponding to aromatic C-H stretching will appear above 3000 cm⁻¹, and aromatic C=C stretching will be observed in the 1600-1450 cm⁻¹ region.

Table 3: Expected IR Absorption Bands for 4,5-Dimethoxy-2-nitrobenzamide

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Amide | N-H Stretch | 3400-3200 |

| Amide | C=O Stretch (Amide I) | 1680-1650 |

| Nitro | Asymmetric N-O Stretch | 1550-1500 |

| Nitro | Symmetric N-O Stretch | 1360-1300 |

| Methoxy | C-O Stretch | 1275-1200 & 1075-1020 |

| Aromatic | C-H Stretch | >3000 |

| Aromatic | C=C Stretch | 1600-1450 |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For 4,5-Dimethoxy-2-nitrobenzamide (C₉H₁₀N₂O₅), the expected molecular weight is approximately 226.19 g/mol .

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 226. Key fragmentation pathways would likely involve:

-

Loss of the amide group (-NH₂) to form a benzoyl cation.

-

Cleavage of the methoxy groups (-CH₃).

-

Loss of the nitro group (-NO₂).

High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the elemental composition.

Diagram 1: Predicted Mass Spectrometry Fragmentation of 4,5-Dimethoxy-2-nitrobenzamide

Caption: Predicted fragmentation pathway for 4,5-Dimethoxy-2-nitrobenzamide.

Experimental Protocols

NMR Spectroscopy Protocol

-

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

-

Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to optimize the magnetic field homogeneity.

-

¹H NMR Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. Typical parameters include a 45° or 90° pulse angle, a relaxation delay of 1-5 seconds, and an appropriate number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence. A larger number of scans and a longer relaxation delay may be necessary due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.

-

Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum and reference the chemical shifts to an internal standard (e.g., TMS at 0 ppm).

IR Spectroscopy Protocol

-

Sample Preparation (ATR): Place a small amount of the solid sample directly on the ATR crystal.

-

Background Spectrum: Record a background spectrum of the empty ATR setup.

-

Sample Spectrum: Record the spectrum of the sample. The instrument software will automatically subtract the background.

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry Protocol (EI)

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography.

-

Ionization: Bombard the sample with a beam of high-energy electrons (typically 70 eV) to induce ionization and fragmentation.

-

Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: Detect the ions and generate a mass spectrum, which is a plot of ion intensity versus m/z.

-

Data Interpretation: Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure of the compound.

Diagram 2: General Workflow for Spectroscopic Characterization

Caption: Workflow for the spectroscopic analysis of an organic compound.

Conclusion

References

-

SpectraBase. (n.d.). 4,5-Dimethoxy-2-nitrobenzyl bromide. Retrieved from [Link]

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

Sources

Solubility and Stability of 4,5-Dimethoxy-2-nitrobenzamide in Biological Buffers: A Methodological Framework

An In-Depth Technical Guide for Drug Development Professionals

Abstract

The journey of a candidate molecule from discovery to a viable drug product is critically dependent on its fundamental physicochemical properties. Among these, aqueous solubility and chemical stability are paramount, governing everything from bioavailability to shelf-life. This technical guide provides a comprehensive framework for characterizing 4,5-Dimethoxy-2-nitrobenzamide, a nitroaromatic compound, in biologically relevant buffer systems. We move beyond mere protocol recitation to explain the scientific rationale behind each experimental choice. This document serves as a practical manual for researchers, scientists, and drug development professionals, detailing robust, self-validating methodologies for kinetic and thermodynamic solubility assessment, as well as a systematic approach to evaluating chemical stability through forced degradation studies and the development of a stability-indicating HPLC method.

Introduction: The Imperative of Early-Stage Physicochemical Profiling

In drug discovery, the intrinsic properties of a molecule dictate its destiny. Poor aqueous solubility can lead to erratic results in in vitro assays and severely limit oral bioavailability, while chemical instability can compromise therapeutic efficacy and generate potentially toxic degradants.[1][2][3] Therefore, a thorough understanding of a compound's behavior in aqueous environments is not merely a regulatory checkbox but a foundational pillar of successful drug development.

4,5-Dimethoxy-2-nitrobenzamide (MW: 226.19 g/mol , Formula: C₉H₁₀N₂O₅) is an organic compound featuring a substituted benzene ring.[4] Its structure contains key functional groups that warrant careful investigation:

-

Amide Group: Susceptible to hydrolysis under both acidic and basic conditions.[5][6]

-

Nitroaromatic System: An electron-withdrawing group that influences reactivity and often confers photosensitivity.[4][7]

-

Methoxy Groups: These groups can influence solubility and metabolic pathways.[4]

This guide establishes the essential, field-proven methodologies to precisely quantify the solubility and stability of this molecule, providing the critical data needed to make informed decisions in lead optimization and pre-formulation development.

Solubility Assessment: Differentiating Kinetic and Thermodynamic Boundaries

Aqueous solubility determines the maximum concentration of a compound that can be achieved in solution, a critical factor for both biological assays and formulation.[8] It is essential to distinguish between two key solubility measurements: kinetic and thermodynamic.

-

Kinetic Solubility: Measures the concentration at which a compound, rapidly dissolved from a high-concentration DMSO stock, begins to precipitate in an aqueous buffer.[1][9] This high-throughput assessment is vital for early-stage discovery to quickly flag compounds with potential solubility liabilities.[8][10]

-

Thermodynamic Solubility: Represents the true equilibrium saturation concentration of a compound in a given solvent.[3][11] This measurement, though lower-throughput, is the gold standard for pre-formulation and is crucial for understanding the compound's behavior in a final dosage form.[11][12]

Selection of Biologically Relevant Buffers

The choice of buffer is critical, as pH and buffer components can significantly impact solubility.[13] Common buffers for in vitro studies are selected to mimic physiological conditions or to suit specific assay requirements.[14][15]

| Buffer System | Typical pH Range | Common Applications & Considerations |

| Phosphate-Buffered Saline (PBS) | 5.8 - 8.0 | Widely used to mimic the pH and ionic strength of mammalian physiological conditions.[15][16] Can precipitate with divalent cations.[16] |

| Tris (Tris(hydroxymethyl)aminomethane) | 7.0 - 9.0 | Common in molecular biology. Its pH is highly temperature-dependent, and it can interact with certain enzymes.[15][17] |

| HEPES | 6.8 - 8.2 | A zwitterionic buffer often favored in cell culture for its stable pKa across a range of temperatures.[15][18] |

| MES (2-(N-morpholino)ethanesulfonic acid) | 5.5 - 6.7 | Used when a lower pH is required, for example, to simulate the environment of endosomes or certain gastrointestinal regions.[13][18] |

Experimental Protocol: Kinetic Solubility Determination